

Application Note: Quantitative Determination of N3-Methyl Pantoprazole using a Validated HPLC Method

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| Compound of Interest | | |
|----------------------|------------------------|-----------|
| Compound Name: | N3-Methyl pantoprazole | |
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Abstract

This application note describes a precise, accurate, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **N3-Methyl pantoprazole**, a known impurity of pantoprazole. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and storage, several related substances or impurities can be formed, which may affect the safety and efficacy of the final drug product. **N3-Methyl pantoprazole** is a potential process-related impurity of pantoprazole.[2] Therefore, a robust analytical method for the quantification of **N3-Methyl pantoprazole** is crucial for ensuring the quality and purity of pantoprazole active pharmaceutical ingredient (API) and its formulations. This application note provides a detailed protocol for a reversed-phase HPLC method for the quantification of **N3-Methyl pantoprazole**.

Physicochemical Properties of N3-Methyl Pantoprazole



| Property | Value |
|-------------------|--|
| Chemical Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[2] |
| Molecular Formula | C17H17F2N3O4S[2] |
| Molecular Weight | 397.4 g/mol [2] |

Experimental Protocols Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.



| Parameter | Specification |
|----------------------|--|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB C18)[3] |
| Mobile Phase | A: 0.01 M Ammonium Acetate buffer (pH 4.5, adjusted with orthophosphoric acid)[3] B: Acetonitrile[3] |
| Gradient | Time (min) |
| 0 | _ |
| 15 | _ |
| 20 | _ |
| 22 | _ |
| 25 | |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 290 nm[4][5] |
| Injection Volume | 10 μL |
| Diluent | Acetonitrile:Water (50:50, v/v) |

Preparation of Solutions

Buffer Preparation (0.01 M Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 μm membrane filter.

Standard Stock Solution of **N3-Methyl Pantoprazole** (100 μ g/mL): Accurately weigh about 10 mg of **N3-Methyl pantoprazole** reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.



Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of $0.1 \,\mu\text{g/mL}$ to $5 \,\mu\text{g/mL}$.

Sample Preparation (from Pantoprazole Bulk Drug): Accurately weigh about 100 mg of the pantoprazole bulk drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the diluent. Filter the solution through a 0.45 μ m syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R2) guidelines.[6] The validation parameters are summarized below.

| Validation Parameter | Result |
|--------------------------------------|--|
| Specificity | The method is specific for N3-Methyl pantoprazole. No interference was observed from pantoprazole or other related impurities at the retention time of N3-Methyl pantoprazole. |
| Linearity | The method is linear over the concentration range of 0.1 - 5.0 μ g/mL. The correlation coefficient (r ²) was > 0.999. |
| Limit of Detection (LOD) | 0.03 μg/mL |
| Limit of Quantitation (LOQ) | 0.1 μg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). |



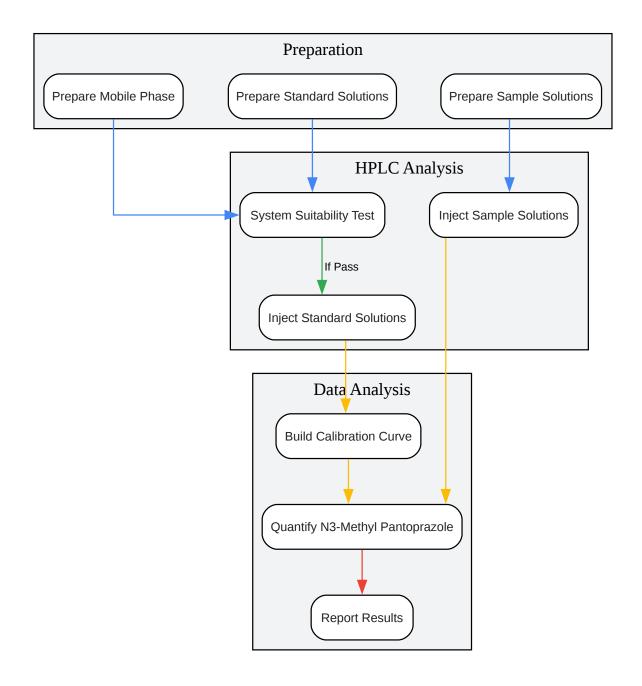
System Suitability

To ensure the validity of the chromatographic system, system suitability tests were performed. A standard solution of **N3-Methyl pantoprazole** (1 μ g/mL) was injected six times. The acceptance criteria are provided in the table below.

| System Suitability Parameter | Acceptance Criteria |
|-----------------------------------|---------------------|
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |

Experimental Workflow Diagram





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Caption: Experimental workflow for the quantification of N3-Methyl pantoprazole.

Conclusion

The described HPLC method provides a reliable and robust tool for the quantitative determination of **N3-Methyl pantoprazole** in bulk drug and pharmaceutical formulations. The



method is specific, linear, accurate, and precise, meeting all the requirements for routine quality control analysis as per ICH guidelines.

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